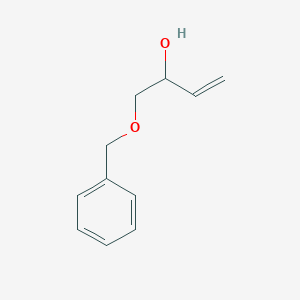
1-(BENZYLOXY)BUT-3-EN-2-OL
Übersicht
Beschreibung
1-(BENZYLOXY)BUT-3-EN-2-OL: is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is also known by its synonym This compound . This compound is characterized by the presence of a butenol group and a phenylmethoxy group, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(BENZYLOXY)BUT-3-EN-2-OL typically involves the reaction of 3-buten-2-ol with benzyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 1-(BENZYLOXY)BUT-3-EN-2-OL can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: This compound can be reduced to form saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the phenylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(BENZYLOXY)BUT-3-EN-2-OL has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(BENZYLOXY)BUT-3-EN-2-OL involves its interaction with various molecular targets depending on the type of reaction it undergoes. For example, in oxidation reactions, it interacts with oxidizing agents to form aldehydes or ketones . In reduction reactions, it interacts with reducing agents to form saturated alcohols . The specific pathways and molecular targets can vary based on the reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1-(BENZYLOXY)BUT-3-EN-2-OL is unique due to the presence of both a butenol group and a phenylmethoxy group, which imparts distinct reactivity and versatility in organic synthesis . This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in various chemical reactions .
Eigenschaften
Molekularformel |
C11H14O2 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1-phenylmethoxybut-3-en-2-ol |
InChI |
InChI=1S/C11H14O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2 |
InChI-Schlüssel |
JIIRJBFIWHEZQR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(COCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















